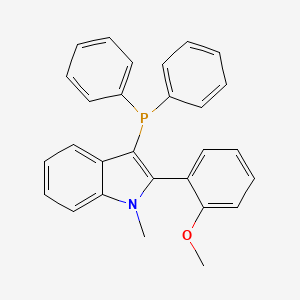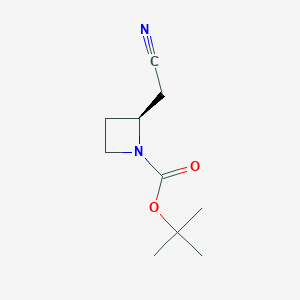
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene, or 4-F2MMP, is an organic compound with a wide range of scientific applications. It is a colorless liquid with a boiling point of 109˚C and a melting point of -47˚C. 4-F2MMP has been used in a variety of scientific experiments and research projects, due to its relatively low toxicity and high reactivity.
Aplicaciones Científicas De Investigación
4-F2MMP has been used in a variety of scientific experiments and research projects. It has been used as a reagent in organic synthesis, as a reactant in catalytic hydrogenation reactions, and as a starting material for the synthesis of other organic compounds. 4-F2MMP has also been used as a model compound for studying the structure and reactivity of other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-F2MMP is complex and not completely understood. It is believed that the compound reacts with other organic compounds via a nucleophilic addition reaction. This reaction involves the addition of a nucleophile to a carbon atom, which results in the formation of a new bond. This reaction is believed to be facilitated by the presence of a catalyst, such as a metal ion or an organic base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F2MMP are not well understood. However, some studies have suggested that the compound may have mild sedative and anticonvulsant effects. It has also been suggested that 4-F2MMP may have antioxidant properties, which may be beneficial in treating certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-F2MMP in lab experiments is its relatively low toxicity and high reactivity. This makes it a safe and effective reagent for use in organic synthesis. However, there are some limitations to using 4-F2MMP in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 4-F2MMP can be difficult to purify due to its low boiling point and the presence of impurities.
Direcciones Futuras
There are several potential future directions for 4-F2MMP research. One potential area of research is the development of new synthetic methods for the production of 4-F2MMP. Another potential area of research is the study of the biochemical and physiological effects of 4-F2MMP. Finally, researchers could investigate the potential therapeutic applications of 4-F2MMP, such as its potential antioxidant properties.
Métodos De Síntesis
4-F2MMP is synthesized through a three-step process. The first step involves the reaction of 4-fluoro-2-methylphenol with propene in the presence of a catalyst. The second step is the hydrogenation of the resulting product to form the desired compound. The third and final step is the removal of the catalyst and the purification of the 4-F2MMP.
Propiedades
IUPAC Name |
4-fluoro-2-methyl-1-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)7-9(10)3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKNIPIAGWZRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

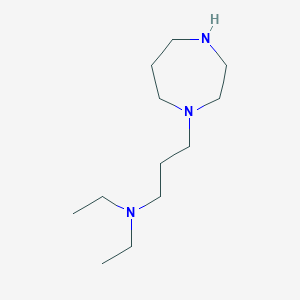
![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)


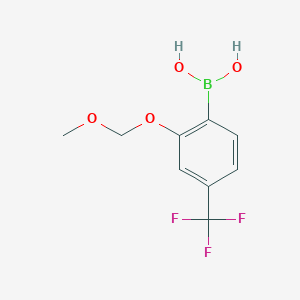
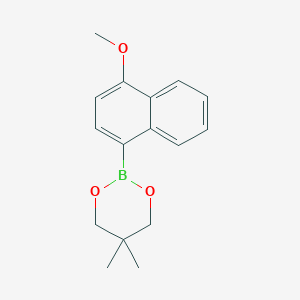
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)
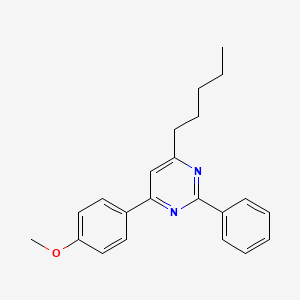


![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)
